Apelin-17 is classified as a bioactive peptide hormone. It is synthesized in various tissues, including the heart, adipose tissue, and brain. The peptide has been identified in both human and bovine sources, making it relevant for comparative studies in physiology and pharmacology. Its chemical structure is defined by the sequence of amino acids KFRRQRPRLSHKGPMPF, with a molecular formula of C96H156N34O20S and a molecular weight of approximately 2138.56 g/mol .
The synthesis of apelin-17 can be achieved through solid-phase peptide synthesis techniques. In laboratory settings, synthetic analogs have also been developed to enhance metabolic stability. For instance, LIT01-196 is a modified version of apelin-17 that features a fluorocarbon chain added to its N-terminal region, significantly increasing its in vivo half-life from approximately 4.6 minutes for native apelin-17 to over 24 hours .
The synthesis typically involves:
The three-dimensional structure of apelin-17 has been investigated using various biophysical techniques. Notably, nuclear magnetic resonance spectroscopy has revealed that apelin-17 adopts a specific conformation when interacting with lipid micelles, which mimics cell membrane environments .
Key structural features include:
Apelin-17 participates in several biochemical reactions primarily related to its function as a receptor agonist. Upon binding to the apelin receptor, it activates intracellular signaling pathways that lead to various physiological effects such as vasodilation and increased cardiac contractility.
Key reaction mechanisms include:
The mechanism of action of apelin-17 involves its binding to the apelin receptor (APJ), which is coupled to G proteins. This interaction triggers a cascade of intracellular events:
Studies have shown that analogs like LIT01-196 maintain similar mechanisms while offering enhanced stability and efficacy compared to native apelin-17 .
Apelin-17 exhibits several notable physical and chemical properties:
Relevant data includes:
The compound's stability can be influenced by pH and temperature; thus, it is recommended to store it at -20°C under desiccating conditions for optimal preservation .
Apelin-17 has significant implications in various scientific fields:
Apelin-17 (KFRRQRPRLSHKGPMPF) binds the class A G protein-coupled apelin receptor (APJ/APLNR) through conserved structural motifs localized primarily in its C-terminal region. The RPRL sequence (residues 6-9) forms a solvent-exposed type I β-turn critical for initial receptor docking, with arginine residues (R6, R8) forming salt bridges with D23 and hydrogen bonds with Y21 in the APJ N-terminus [4] [7]. This motif undergoes membrane-catalyzed structuring upon contact with anionic phospholipid headgroups (e.g., phosphatidylglycerol), adopting a bioactive conformation prior to receptor engagement [1] [7] [9]. The C-terminal M11-P12-F13 triad penetrates the orthosteric pocket, where M11 engages hydrophobic residues F78²·⁵³, I109³·³², and Y264⁶·⁵¹, while F13 anchors deeply between Y185ᴱᶜˡ², F110³·³³, and L201⁵·³⁸ via π-π stacking and van der Waals interactions [4] [6] [10].
Table 1: Key Apelin-17 Residues and APJ Receptor Interactions
Apelin-17 Residue | Structural Role | APJ Receptor Contact Points |
---|---|---|
R6 | Membrane anchoring/β-turn initiation | D23ᴺ⁻ᵀᴱᴿᴹ, Y21ᴺ⁻ᵀᴱᴿᴹ, phospholipid headgroups |
P8 | β-turn stabilization | L173ᴱᶜˡ², Y182ᴱᶜˡ² |
L9 | Hydrophobic core formation | F782.53, F2917.35 |
M11 | Orthosteric pocket engagement | I1093.32, M1133.36, Y2646.51 |
F13 | Deep binding pocket insertion | F1103.33, Y185ᴱᶜˡ², L2015.38 |
19F-NMR studies using bicelles demonstrate that apelin-17 binds membranes with weak affinity (Kd ~ μM range) in fast exchange, enabling a "fly-casting" mechanism where the membrane-tethered peptide samples conformational space for optimal receptor engagement [1]. Mutagenesis of R6 or F13 reduces ERK phosphorylation by >80%, confirming their indispensable roles in signaling [4] [8].
Among apelin isoforms, apelin-17 exhibits intermediate signaling potency and distinct pathway bias compared to shorter (apelin-13) and longer (apelin-36, -55) isoforms. In HEK293A-APJ cells:
Table 2: Signaling Profile of Apelin Isoforms in APJ Activation
Isoform | ERK Phosphorylation EC₅₀ (nM) | cAMP Inhibition (% max) | β-arrestin Recruitment (BRET₅₀) | Primary Signaling Bias |
---|---|---|---|---|
Apelin-13 | 0.3 ± 0.1 | 95 ± 4 | 18.2 ± 1.5 | Gαi/Gq |
Apelin-17 | 1.2 ± 0.3 | 87 ± 5 | 8.5 ± 0.9* | β-arrestin-2 |
Apelin-36 | 3.5 ± 0.6 | 92 ± 3 | 24.1 ± 2.3 | Gαi |
Apelin-55 | 4.1 ± 0.8 | 88 ± 6 | 26.8 ± 3.1 | Gαi |
*Lower BRET₅₀ indicates higher potency [8]
The N-terminal extension in apelin-17 (vs. apelin-13) enhances membrane association via KFRR (residues 1-4), increasing local concentration at the cell surface [9]. However, its shorter length compared to apelin-36/55 reduces hydrophobic exposure, preventing non-specific lipid insertion and maintaining signaling specificity [9]. All isoforms share near-identical C-terminal conformation (residues 6-17), explaining their comparable maximal efficacy in ERK activation [2] [9].
Apelin-17 derivatives modulate APJ through ligand-specific conformational trapping and receptor dimerization regulation:
APJ forms functionally asymmetric homodimers mediated by the F97-G101 motif. In apelin-17-bound dimers, ligand occupancy occurs only in the G protein-coupled protomer, while the apo-protomer adopts an inactive conformation [10]. Agonist binding increases monomer/dimer equilibrium dissociation by 40%, facilitated by Gi protein coupling sterically competing with dimeric interfaces [10]. This allostery enables apelin-17 derivatives to fine-train signaling; e.g., F13A substitution preserves Gαi coupling but abrogates β-arrestin-dependent internalization [4] [8].
Table 3: Allosteric Modulators of APJ Receptor Signaling
Modulator | Target Site | Effect on Apelin-17 Signaling | Functional Outcome |
---|---|---|---|
CMF-019 | TM3/4/5 deep pocket | Enhances Gi coupling (Emax +35%) | Gαi-biased agonism |
JN241 (antibody) | ECL2/dimer interface | Reduces apelin-17 affinity (Kd ×30) | Functional antagonism |
[D-Ala8]-apelin-17 | RPRL motif stabilization | Increases β-arrestin recruitment 3.2-fold | Enhanced receptor internalization |
F13A mutation | Orthosteric pocket | Abolishes β-arrestin recruitment | Sustained Gαi signaling |
All compounds listed are experimental agents for research use only.
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3